

L-Asparagine-15N2,d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Asparagine-15N2,d8

Cat. No.: B12057211

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical structure, properties, and applications of **L-Asparagine-15N2,d8**. This isotopically labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, serving as a tracer and an internal standard for quantitative analyses.

Chemical Structure and Properties

L-Asparagine-15N2,d8 is a stable isotope-labeled version of the non-essential amino acid L-asparagine. In this molecule, both nitrogen atoms are replaced with the heavy isotope ^{15}N , and eight hydrogen atoms are substituted with deuterium (d). This labeling results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.

Below is a table summarizing the key chemical and physical properties of **L-Asparagine-15N2,d8**.

Property	Value	Reference(s)
Chemical Formula	C ₄ D ₈ ¹⁵ N ₂ O ₃	[1]
Linear Formula	D ₂ ¹⁵ NCOCD ₂ CD(¹⁵ ND ₂)CO ₂ D	[2]
Molecular Weight	142.15 g/mol	[2]
CAS Number	1217473-37-4	[2]
Appearance	Solid	[2]
Melting Point	232 °C (decomposes)	
Isotopic Purity (¹⁵ N)	≥98 atom %	
Isotopic Purity (D)	≥98 atom %	
Chemical Purity	≥98% (CP)	
Solubility	Soluble in water (solubility of unlabeled L-asparagine is ~29.4 g/L at 25°C), acids, and alkalis. Practically insoluble in methanol, ethanol, ether, and benzene.	
Storage	Store at room temperature, protected from light and moisture.	
SMILES String	[2H]OC(=O)--INVALID-LINK--(-INVALID-LINK--[2H])C([2H])([2H])C(=O)--INVALID-LINK--[2H]	
InChI Key	DCXYFEDJOCDNAF-VYGMAKJPSA-N	

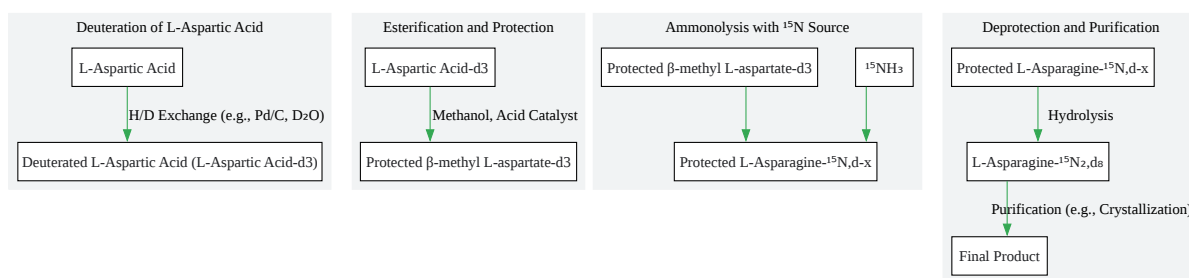
Synthesis of L-Asparagine-15N2,d8

The synthesis of **L-Asparagine-15N2,d8** involves a multi-step process that incorporates the stable isotopes of nitrogen and deuterium. While specific proprietary methods may vary

between manufacturers, a general synthetic approach can be outlined based on established chemical principles for isotopic labeling.

A common strategy involves the amination of a suitably protected and deuterated L-aspartic acid derivative with a ^{15}N -labeled ammonia source. A plausible synthetic route is described in a patent for the preparation of ^{15}N -labeled L-asparagine, which can be adapted for deuteration.

General Synthetic Workflow:



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Caption: General workflow for the synthesis of **L-Asparagine- $^{15}\text{N}_2,\text{d}_8$** .

Experimental Protocols

L-Asparagine- $^{15}\text{N}_2,\text{d}_8$ is primarily utilized in two key research applications: as an internal standard for the quantification of amino acids by mass spectrometry and as a tracer in metabolic flux analysis.

Quantification of Amino Acids in Biological Samples using LC-MS/MS with **L-Asparagine-15N2,d8** as an Internal Standard

This protocol outlines a general procedure for the quantification of L-asparagine in plasma samples.

Materials:

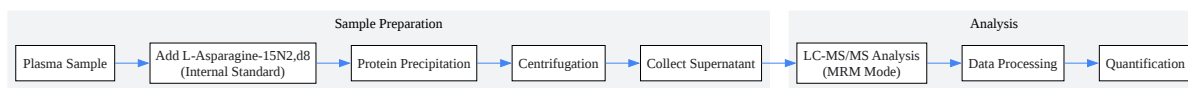
- **L-Asparagine-15N2,d8**
- Plasma samples
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or cold methanol)
- LC-MS/MS system

Procedure:

- Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of **L-Asparagine-15N2,d8** and dissolve it in a known volume of a suitable solvent (e.g., 0.1% FA in water) to create a stock solution of known concentration.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 µL of plasma, add a known amount of the **L-Asparagine-15N2,d8** internal standard solution. The amount should be chosen to be within the linear range of the assay.
 - Add a protein precipitation agent (e.g., 300 µL of cold ACN).

- Vortex the mixture vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a suitable HPLC column for amino acid analysis (e.g., a HILIC or reversed-phase C18 column). The mobile phases typically consist of an aqueous phase (e.g., water with 0.1% FA) and an organic phase (e.g., ACN with 0.1% FA). A gradient elution is employed to separate the amino acids.
 - Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both unlabeled L-asparagine and the **L-Asparagine-15N2,d8** internal standard are monitored.
 - L-Asparagine (unlabeled): e.g., m/z 133.1 → 74.1
 - **L-Asparagine-15N2,d8** (labeled): e.g., m/z 143.1 → 82.1 (Note: The exact m/z values may vary slightly depending on the instrument and adducts formed).
- Data Analysis:
 - Integrate the peak areas for the MRM transitions of both the endogenous L-asparagine and the **L-Asparagine-15N2,d8** internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Quantify the concentration of L-asparagine in the samples by comparing the area ratios to a standard curve prepared with known concentrations of unlabeled L-asparagine and a fixed concentration of the internal standard.

Experimental Workflow Diagram:



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Caption: Workflow for amino acid quantification using an internal standard.

Metabolic Flux Analysis of Asparagine Metabolism in Cell Culture

This protocol provides a general framework for tracing the metabolic fate of asparagine in cultured cells using **L-Asparagine-15N2,d8**.

Materials:

- Cell line of interest
- Culture medium deficient in asparagine
- **L-Asparagine-15N2,d8**
- Dialyzed fetal bovine serum (dFBS) to minimize unlabeled asparagine
- Extraction solvent (e.g., 80% methanol, -80°C)
- LC-MS/MS or GC-MS system

Procedure:

- Cell Culture and Labeling:
 - Culture cells in standard medium to the desired confluency.

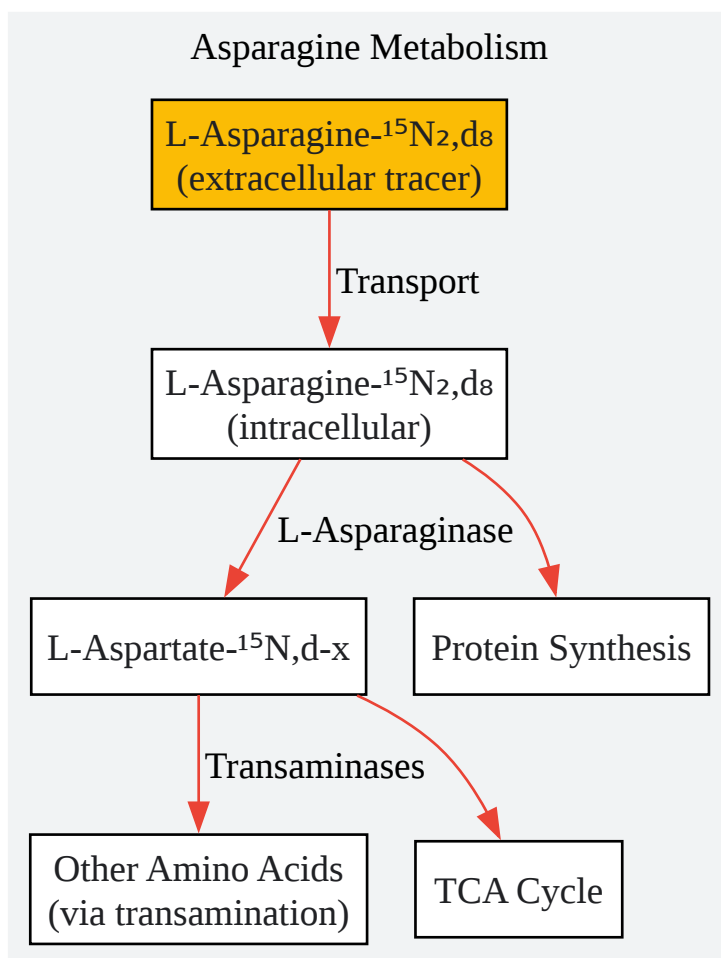
- To initiate the labeling experiment, wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
- Replace the standard medium with the asparagine-free medium supplemented with a known concentration of **L-Asparagine-15N2,d8** and dFBS.
- Incubate the cells for a specific period (time-course experiments can be performed to monitor the dynamics of labeling).
- Metabolite Extraction:
 - After the desired labeling period, rapidly wash the cells with cold PBS.
 - Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol at -80°C).
 - Scrape the cells and collect the cell lysate.
 - Centrifuge to pellet cell debris.
 - Collect the supernatant containing the metabolites.
- Sample Analysis:
 - Analyze the extracted metabolites by LC-MS/MS or GC-MS (after derivatization for GC-MS).
 - Monitor the mass isotopologue distribution (MID) of asparagine and downstream metabolites (e.g., aspartate, other amino acids). The incorporation of ¹⁵N will result in a mass shift in these molecules.
- Data Analysis and Flux Calculation:
 - Correct the raw mass spectrometry data for the natural abundance of isotopes.
 - Determine the fractional labeling of each metabolite.

- Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.

Signaling and Metabolic Pathways

L-asparagine plays a central role in cellular metabolism, being involved in protein synthesis and serving as a precursor for other biomolecules. The enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), as these cancer cells often lack asparagine synthetase and are dependent on extracellular asparagine.

The diagram below illustrates the central metabolic pathways of asparagine, where **L-Asparagine-¹⁵N₂,d₈** can be used as a tracer to study the flux through these reactions.



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Caption: Metabolic fate of **L-Asparagine-15N2,d8** as a tracer.

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References

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